4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfoxide
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Overview
Description
“4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfoxide” is a chemical compound with the molecular formula C8H5BrN2OS2 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfoxide” can be represented by the SMILES stringBrC1=CC=C(C=C1)SC2=CN=NS2
. This indicates that the compound contains a bromophenyl group attached to a 1,2,3-thiadiazol-5-yl sulfoxide group . Physical And Chemical Properties Analysis
“4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfoxide” is a solid substance . Its molecular weight is 289.17 . The compound’s InChI key isUFTVWJQPYZVLHR-UHFFFAOYSA-N
.
Scientific Research Applications
Photovoltaic Materials
Electron-acceptor heterocycles play a crucial role in photovoltaic materials. While benzo[c][1,2,5]thiadiazole (BT) has been extensively studied, its isomer, benzo[d][1,2,3]thiadiazole (iso-BT), remains relatively unexplored. 4,7-Dibromobenzo[d][1,2,3]thiadiazole serves as a promising starting material due to its easy availability from commercial 2-aminobenzothiol. Further investigation of its chemistry, including nucleophilic substitution reactions, could impact the development of new materials .
Antiparasitic Activity
A related compound, 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol , has demonstrated potent in vitro antipromastigote activity. Molecular simulation studies revealed its favorable binding pattern in the active site of LmPTR1, an enzyme associated with parasitic diseases. This suggests potential applications in antileishmanial and antimalarial therapies .
Visible-Light Organophotocatalysis
Electron donor–acceptor (D–A) systems based on the BTZ motif have been widely explored for photovoltaics and fluorescent sensors. However, their use as visible-light organophotocatalysts remains understudied. Investigating derivatives like 4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine could reveal novel applications in catalysis and energy conversion .
Materials Synthesis
4,7-Dibromobenzo[d][1,2,3]thiadiazole can serve as a versatile building block for co-polymerization and other synthetic pathways. Its facile bromination at the 4,7-position makes it attractive for preparing new materials. Researchers can explore its reactivity further to develop innovative compounds .
Medicinal Chemistry
The structural features of 4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine may inspire medicinal chemists. By modifying its substituents, scientists could design novel molecules with potential therapeutic applications .
Organic Electronics
Given its electron-acceptor properties, this compound might find use in organic light-emitting diodes (OLEDs) or charge transfer materials. Researchers can investigate its compatibility with other organic semiconductors to enhance device performance .
Safety and Hazards
The compound is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and Skin Sensitizer (category 1) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and seeking medical advice/attention if skin irritation or rash occurs (P333 + P313) or if eye irritation persists (P337 + P313) .
properties
IUPAC Name |
5-(4-bromophenyl)sulfinylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS2/c9-6-1-3-7(4-2-6)14(12)8-5-10-11-13-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRZYBDERYXVMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)C2=CN=NS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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